2-Methylbutyrylglycine

Metabolomics Clinical Chemistry Inborn Errors of Metabolism

2-Methylbutyrylglycine (2-MBG), also known as N-(2-methylbutanoyl)glycine, is an acylglycine produced as a minor metabolite of fatty acids and a key catabolic intermediate in the L-isoleucine oxidation pathway. It is classified as an N-acylglycine derivative where glycine is substituted by a 2-methylbutanoyl group at the N atom.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 52320-67-9
Cat. No. B135152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyrylglycine
CAS52320-67-9
SynonymsN-(2-Methyl-1-oxobutyl)glycine;  N-(2-Methylbutyryl)glycine;  N-sec-Valerylglycine;  α-Methylbutyrylglycine; 
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NCC(=O)O
InChIInChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)
InChIKeyHOACIBQKYRHBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyrylglycine (CAS 52320-67-9) for Metabolic Disorder Research and Diagnostic Biomarker Development


2-Methylbutyrylglycine (2-MBG), also known as N-(2-methylbutanoyl)glycine, is an acylglycine produced as a minor metabolite of fatty acids and a key catabolic intermediate in the L-isoleucine oxidation pathway [1]. It is classified as an N-acylglycine derivative where glycine is substituted by a 2-methylbutanoyl group at the N atom [2]. In healthy individuals, urinary 2-MBG levels are typically undetectable or barely detectable [3], but pathologically elevated excretion serves as the hallmark biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive inborn error of isoleucine metabolism [4].

Why 2-Methylbutyrylglycine Cannot Be Substituted by Generic Acylglycine Analogs in Diagnostic and Mechanistic Research


Substituting 2-Methylbutyrylglycine with other acylglycines like isovalerylglycine or 2-ethylhydracrylic acid is not scientifically valid due to fundamental differences in metabolic origin, diagnostic specificity, and pathophysiological effects. 2-MBG is uniquely derived from the L-isoleucine oxidation pathway via (S)-2-methylbutyryl-CoA accumulation, a process distinct from the leucine-derived isovalerylglycine . Even when alternative markers like 2-ethylhydracrylic acid (2-EHA) are proposed for the same disorder, 2-MBG demonstrates superior diagnostic specificity (99.5% vs 97.8% for 2-EHA) and provides the only reliable Pearson correlation with blood C5 acylcarnitine levels (R² = 0.71, p = 0.0006) [1]. Furthermore, in mechanistic studies, only 2-MBG—and not its closely related metabolite 2-methylbutyric acid—induces lipid oxidative damage in neural tissues, confirming that the glycine conjugate itself possesses distinct biological activity [2].

Quantitative Evidence for 2-Methylbutyrylglycine: Head-to-Head Comparator Data for Scientific Procurement


Superior Diagnostic Specificity of 2-Methylbutyrylglycine Versus 2-Ethylhydracrylic Acid in SBCADD

In a 2025 study directly comparing urinary markers for 2-methylbutyrylglycinuria (SBCADD), 2-MBG demonstrated 100% diagnostic sensitivity and a specificity of 99.5% (95% CI: 0.970-1.00). The comparator, 2-ethylhydracrylic acid (2-EHA), also showed 100% sensitivity but a lower specificity of 97.8% (95% CI: 0.943-0.994) [1]. This 1.7 percentage point absolute difference in specificity means 2-EHA produces nearly double the false-positive rate in control populations.

Metabolomics Clinical Chemistry Inborn Errors of Metabolism

Unique Correlation of Urinary 2-Methylbutyrylglycine with Blood C5 Acylcarnitine in SBCADD Patients

In the same 2025 head-to-head study, only 2-MBG showed a reliable Pearson correlation with blood C5 acylcarnitine levels (the primary screening marker) in SBCADD patients (R² = 0.71, p = 0.0006). The comparator 2-EHA showed no significant correlation with blood C5 levels [1]. This indicates that 2-MBG accurately reflects the primary metabolic defect at the acyl-CoA level, while 2-EHA does not.

Clinical Metabolomics Diagnostic Correlation Biomarker Validation

2-Methylbutyrylglycine Induces Neural Oxidative Damage Unlike Its Non-Conjugated Analog 2-Methylbutyric Acid

In a controlled in vitro study using rat cerebral cortex and C6 glioma cells, 2-MBG (0.5-5 mM) significantly increased thiobarbituric acid-reactive species (TBA-RS), indicating elevated lipid peroxidation. In direct contrast, 2-methylbutyric acid (2-MB)—the non-conjugated metabolite that also accumulates in SBCADD—did not alter any oxidative stress parameters at comparable concentrations [1]. This demonstrates that the glycine conjugation itself is essential for the compound's neurotoxic bioactivity.

Neurotoxicity Oxidative Stress Mechanistic Toxicology

Robust Quantification of 2-Methylbutyrylglycine in Human Urine via Validated UPLC-MS Method with 1-5 nM LLOQ

A validated isotope-labeling UPLC-MS method has been established for quantifying 2-MBG alongside 17 other acylglycines in human urine. For 2-MBG, the method achieves a lower limit of quantitation (LLOQ) of 1-5 nM with accuracy (% RE) and precision (% CV) both <15% [1]. This method, which uses p-dimethylaminophenacyl (DmPA) bromide derivatization and stable-isotope labeled internal standards, provides a robust, transferable analytical framework that is essential for reproducible research and clinical assay development. Notably, the method quantifies 2-MBG across a validated linear range of 1.0-500 nM [1].

Analytical Chemistry Biomarker Quantification Metabolomics

Disease-Associated Urinary 2-Methylbutyrylglycine Levels in SBCADD: Direct Comparison with Isovalerylglycine

In a 2023 case study of two patients with SBCADD undergoing liver transplantation, urinary 2-MBG was dramatically elevated at diagnosis: 131.8 mmol/mol creatinine in Patient 1 (reference <5) and 7.39 mg/g creatinine in Patient 2 (reference 0.3-7.5). In contrast, isovalerylglycine, a distinct acylglycine derived from leucine metabolism, remained within normal or borderline ranges in the same patients (Patient 1: <0.2, reference 0-10; Patient 2: 22.61, reference 0.3-14.3) [1]. The marked, selective elevation of 2-MBG confirms its specificity for SBCADD over other organic acidurias, and the post-transplant decrease validates its utility in monitoring therapeutic response.

Metabolic Disease Urinary Biomarker Transplant Monitoring

Availability of Stable Isotope-Labeled 2-Methylbutyrylglycine-[d9] for Enhanced LC-MS/MS Quantitation

For precise quantitative analysis using LC-MS/MS, 2-Methylbutyrylglycine-[d9] is available as a stable isotope-labeled internal standard. This deuterated analog, with a molecular formula of C7H4D9NO3 (MW: 168.24) and 98% isotopic purity, enables accurate correction for matrix effects, ion suppression, and extraction recovery in urine and plasma samples . This contrasts with the common practice of using generic acylglycine internal standards, which may not precisely co-elute or match the ionization efficiency of 2-MBG, leading to compromised assay accuracy.

Analytical Chemistry Stable Isotope Labeling Quantitative Metabolomics

Targeted Application Scenarios for 2-Methylbutyrylglycine in Scientific and Clinical Laboratories


Confirmatory Diagnostic Testing for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)

Clinical laboratories performing confirmatory urine organic acid analysis for suspected inborn errors of metabolism should include 2-Methylbutyrylglycine as a primary confirmatory marker for SBCADD. As demonstrated by head-to-head data, 2-MBG offers superior diagnostic specificity (99.5%) compared to 2-ethylhydracrylic acid (97.8%) and provides the only reliable Pearson correlation with the primary blood screening marker, C5 acylcarnitine (R² = 0.71, p = 0.0006) [1]. This ensures that positive screening results from newborn screening programs are accurately confirmed, minimizing false-positive follow-up testing and parental anxiety. The validated UPLC-MS method with an LLOQ of 1-5 nM provides a robust analytical framework for implementation [2].

Mechanistic Neurotoxicity Research in SBCADD Pathophysiology

For academic and pharmaceutical researchers investigating the neurological manifestations of SBCADD, 2-Methylbutyrylglycine is the essential research tool. In contrast to the non-conjugated metabolite 2-methylbutyric acid, which shows no effect, 2-MBG (0.5-5 mM) induces significant lipid oxidative damage (increased TBA-RS) and reduces antioxidant defenses (decreased GSH) in neural cell and tissue models [1]. This specific bioactivity establishes 2-MBG, not its metabolic precursors, as the key molecule for in vitro and in vivo studies designed to elucidate disease mechanisms, screen potential therapeutic antioxidants, or validate neuroprotective interventions.

Longitudinal Monitoring of Disease Progression and Therapeutic Response in SBCADD

Clinicians and researchers monitoring SBCADD patients over time or assessing the efficacy of interventions (e.g., liver transplantation, dietary management) should rely on urinary 2-Methylbutyrylglycine measurements. Case study data demonstrate that 2-MBG levels decrease dramatically following successful intervention, from a diagnostic level of 131.8 mmol/mol creatinine to 3.2 mmol/mol creatinine post-transplant [1]. The availability of a deuterated internal standard, 2-Methylbutyrylglycine-[d9], enables precise, longitudinal LC-MS/MS quantitation in both urine and plasma [2], providing a robust and specific metric for tracking disease burden and therapeutic outcomes.

Development and Validation of Clinical Metabolomics Assays

Biotechnology companies and reference laboratories developing targeted or untargeted metabolomics assays for inborn errors of metabolism should prioritize the inclusion of 2-Methylbutyrylglycine. Its diagnostic specificity and unique correlation with the primary metabolic defect justify its use over alternative markers [1]. The existence of a rigorously validated, transferable UPLC-MS method [2] and a matched deuterated internal standard [3] significantly reduces method development time and costs, facilitating rapid deployment of high-quality, regulatory-grade clinical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylbutyrylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.